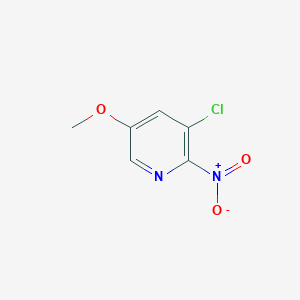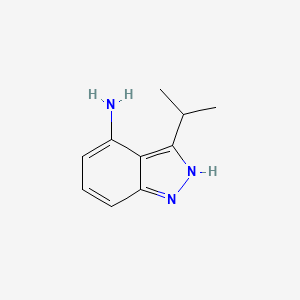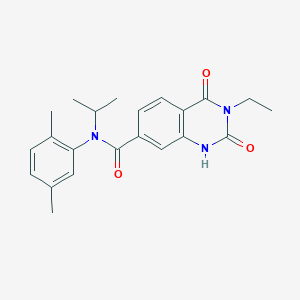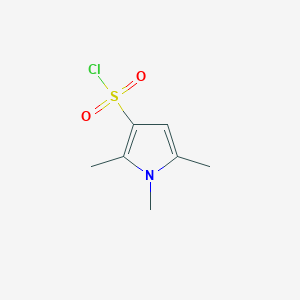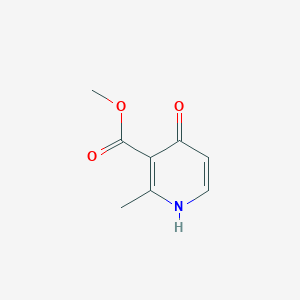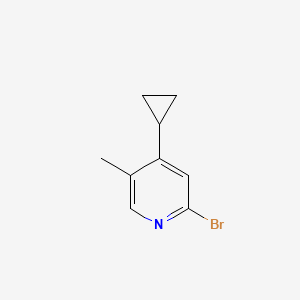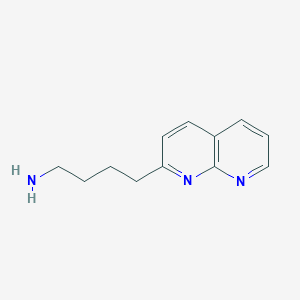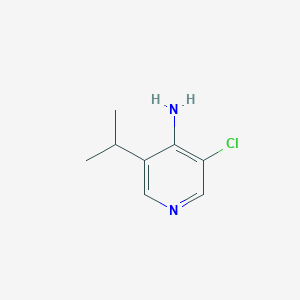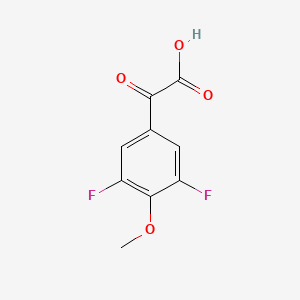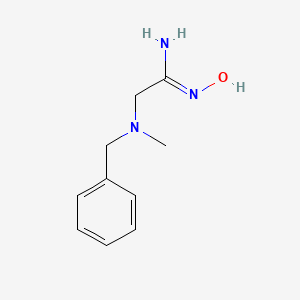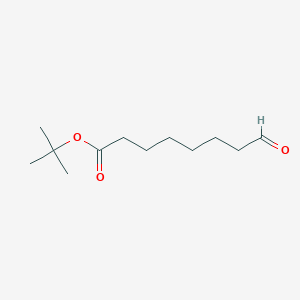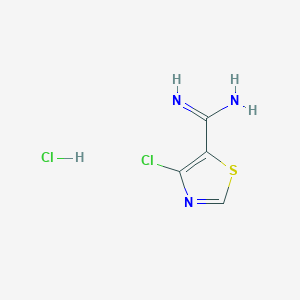![molecular formula C11H8ClN3 B12968161 4-Chloro-7-methylimidazo[1,5-a]quinoxaline](/img/structure/B12968161.png)
4-Chloro-7-methylimidazo[1,5-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-methylimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system containing both imidazole and quinoxaline moieties, with a chlorine atom at the 4th position and a methyl group at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methylimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-7-methylimidazo[1,5-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The presence of the methyl group allows for oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-7-methylimidazo[1,5-a]quinoxaline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-methylimidazo[1,5-a]quinoxaline involves its interaction with various molecular targets. It can act as an antagonist or inhibitor of specific enzymes or receptors. For example, it has been shown to inhibit phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways . The exact pathways and targets depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Imidazo[1,2-a]quinoxalines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Quinoxalines: These are simpler structures without the imidazole ring.
Imidazopyridines: These compounds have a pyridine ring instead of a quinoxaline ring.
Uniqueness: 4-Chloro-7-methylimidazo[1,5-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chlorine and methyl groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H8ClN3 |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
4-chloro-7-methylimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3/c1-7-2-3-9-8(4-7)14-11(12)10-5-13-6-15(9)10/h2-6H,1H3 |
Clave InChI |
QILNUAATBDVESB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N3C=NC=C3C(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


